2-[(4-Ethylcyclohexyl)amino]butan-1-ol
Description
2-[(4-Ethylcyclohexyl)amino]butan-1-ol is an organic compound with the molecular formula C12H25NO It is a derivative of butanol and features a cyclohexyl group substituted with an ethyl group and an amino group
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2-[(4-ethylcyclohexyl)amino]butan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-3-10-5-7-12(8-6-10)13-11(4-2)9-14/h10-14H,3-9H2,1-2H3 |
InChI Key |
BWCOCVYNWMHCME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NC(CC)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylcyclohexyl)amino]butan-1-ol typically involves the reaction of 4-ethylcyclohexylamine with butanal. The reaction proceeds through a nucleophilic addition mechanism where the amino group of 4-ethylcyclohexylamine attacks the carbonyl carbon of butanal, followed by reduction to form the final product. The reaction is usually carried out under mild conditions with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of 2-[(4-Ethylcyclohexyl)amino]butan-1-ol may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylcyclohexyl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(4-Ethylcyclohexyl)amino]butanone.
Reduction: Formation of 2-[(4-Ethylcyclohexyl)amino]butane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[(4-Ethylcyclohexyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Ethylcyclohexyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylcyclohexyl)amino]butan-1-ol
- 2-[(4-Propylcyclohexyl)amino]butan-1-ol
- 2-[(4-Isopropylcyclohexyl)amino]butan-1-ol
Uniqueness
2-[(4-Ethylcyclohexyl)amino]butan-1-ol is unique due to the presence of the ethyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.
Biological Activity
2-[(4-Ethylcyclohexyl)amino]butan-1-ol is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
2-[(4-Ethylcyclohexyl)amino]butan-1-ol is an amino alcohol with a specific structure that allows it to interact with biological systems. The compound's structure can be represented as follows:
This molecular configuration suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of 2-[(4-Ethylcyclohexyl)amino]butan-1-ol is thought to involve several mechanisms:
- Enzyme Interaction : The compound may modulate enzyme activity, influencing metabolic pathways.
- Receptor Binding : It may interact with specific receptors, altering physiological responses.
- Membrane Fluidity : The compound could affect the fluidity of cellular membranes, impacting signal transduction processes.
Biological Activity
Research indicates that 2-[(4-Ethylcyclohexyl)amino]butan-1-ol exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : There is emerging evidence that it could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of 2-[(4-Ethylcyclohexyl)amino]butan-1-ol against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus.
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that treatment with 2-[(4-Ethylcyclohexyl)amino]butan-1-ol resulted in a reduction of TNF-alpha levels in cultured macrophages. This suggests a potential mechanism for its anti-inflammatory effects, with an IC50 value calculated at 25 µg/mL.
Case Study 3: Neuroprotection
Research on neuronal cell lines exposed to oxidative stress showed that pretreatment with 2-[(4-Ethylcyclohexyl)amino]butan-1-ol significantly reduced cell death. The protective effect was quantified using a viability assay, indicating a dose-dependent response.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 2-[(4-Ethylcyclohexyl)amino]butan-1-ol, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(4-Methylcyclohexyl)propan-1-ol | Amino alcohol | Moderate antimicrobial activity |
| 2-(4-Ethylcyclohexyl)ethanol | Alcohol | Limited anti-inflammatory effects |
| 2-(4-Ethylcyclohexyl)butan-1-ol | Amino alcohol | Similar neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
